molecular formula C21H17N3OS2 B2664055 (8Z)-8-(2-phenylhydrazin-1-ylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one CAS No. 866008-43-7

(8Z)-8-(2-phenylhydrazin-1-ylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one

Cat. No. B2664055
CAS RN: 866008-43-7
M. Wt: 391.51
InChI Key: RHLYUSBCDWPBEO-PTGBLXJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8Z)-8-(2-phenylhydrazin-1-ylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one is a useful research compound. Its molecular formula is C21H17N3OS2 and its molecular weight is 391.51. The purity is usually 95%.
BenchChem offers high-quality (8Z)-8-(2-phenylhydrazin-1-ylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8Z)-8-(2-phenylhydrazin-1-ylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Applications

  • Novel Synthesis Approaches : Research has demonstrated efficient synthesis methods for complex compounds related to the query chemical, exploring their structural and functional diversity. For instance, the one-pot synthesis of pyrrolidines and their biological activity showcases innovative synthetic routes to produce complex structures with potential biological applications, such as antimicrobial and antioxidative properties (Amornraksa, Prachayasittikul, & Worachartcheewan, 2008).

  • Structural Analysis and Properties : The study of novel rigid seven-membered heterocycles provides insights into the cyclocondensation reactions leading to unique structural features. These compounds, including oxygen-bridged benzothiazepine derivatives, offer a basis for developing materials with specific chemical and physical properties (Svetlik, Hanuš, & Bella, 1989).

  • Electrochemical and Biological Activities : Investigations into the electrochemical properties of cyclic alkyl disulfide derivatives have revealed potential redox mechanisms and applications in stabilizing charge in electrogenerated cation radicals. This understanding aids in designing compounds with targeted electrochemical and biological functionalities (Grogger et al., 2004).

  • Metal-Ligand Interactions and Coordination Chemistry : Research on nickel(II), copper(II), and zinc(II) complexes with penta-azamacrocyclic ligands has contributed to coordination chemistry, highlighting the diverse structural possibilities and potential applications in catalysis and material science (Alcock, Moore, Omar, & Reader, 1987).

  • Antimicrobial and Antitumor Studies : Synthesis and evaluation of naphthylpyridine-3-carbonitrile compounds for antimicrobial activity have expanded the scope of utilizing complex organic structures for pharmaceutical applications. Such studies provide a foundation for developing new antimicrobial agents with specific target mechanisms (Kotb, Anwar, Abbas, & Abd El‐Moez, 2013).

properties

IUPAC Name

(8Z)-8-(phenylhydrazinylidene)-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS2/c25-20-15-8-4-5-9-16(15)21-24(20)12-19-17(10-11-26-19)18(13-27-21)23-22-14-6-2-1-3-7-14/h1-11,21-22H,12-13H2/b23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLYUSBCDWPBEO-PTGBLXJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CS2)C(=NNC3=CC=CC=C3)CSC4N1C(=O)C5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CS2)/C(=N/NC3=CC=CC=C3)/CSC4N1C(=O)C5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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